Laprafylline

Description

BenchChem offers high-quality Laprafylline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Laprafylline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

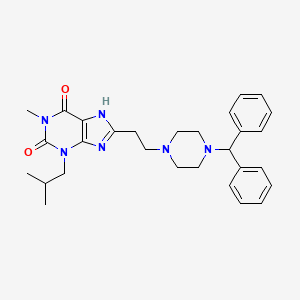

8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N6O2/c1-21(2)20-35-27-25(28(36)32(3)29(35)37)30-24(31-27)14-15-33-16-18-34(19-17-33)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,21,26H,14-20H2,1-3H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHQNUNEMMXGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869064 | |

| Record name | 8-{2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl}-1-methyl-3-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90749-32-9, 112666-96-3 | |

| Record name | Laprafylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090749329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S 9795 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112666963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAPRAFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F427P36M7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological Profile of Laprafylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for Laprafylline is limited in publicly accessible literature. This guide provides a comprehensive overview of the pharmacological profile of xanthine derivatives, the class to which Laprafylline belongs. This information is intended to serve as a foundational resource, with the understanding that the specific quantitative parameters for Laprafylline may vary.

Introduction

Laprafylline (also known as S-9795) is a xanthine derivative that has been investigated for its potential as a bronchodilator.[1] Like other xanthines, its pharmacological effects are believed to be mediated through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[2][3] This dual action leads to a range of physiological effects, including smooth muscle relaxation, particularly in the bronchi, and modulation of inflammatory responses.

Mechanism of Action

The pharmacological effects of xanthine derivatives like Laprafylline stem from their molecular structure, which allows them to interact with key signaling pathways.

Phosphodiesterase (PDE) Inhibition

Xanthines are non-selective inhibitors of PDE enzymes.[3] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various cell types. By inhibiting PDEs, xanthines increase intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects, including the activation of protein kinase A (PKA) and protein kinase G (PKG). In bronchial smooth muscle, elevated cAMP levels lead to relaxation and bronchodilation.[4]

Adenosine Receptor Antagonism

Xanthines are also non-selective antagonists of adenosine receptors (A1, A2A, A2B, and A3).[3] Adenosine is a nucleoside that plays a role in various physiological processes, including bronchoconstriction and inflammation. By blocking adenosine receptors, particularly A1 receptors on airway smooth muscle, xanthines can prevent adenosine-induced bronchoconstriction.[5] Antagonism of A2B receptors on inflammatory cells may also contribute to their anti-inflammatory effects.

Signaling Pathways

The dual mechanism of action of xanthine derivatives results in the modulation of critical intracellular signaling pathways.

Caption: Signaling pathway of xanthine derivatives.

Pharmacodynamics

The primary pharmacodynamic effects of xanthine derivatives include bronchodilation and anti-inflammatory actions.

Bronchodilator Effects

The bronchodilatory effect of xanthines is primarily attributed to the relaxation of airway smooth muscle.[4] This is a direct consequence of increased intracellular cAMP levels resulting from PDE inhibition.

Anti-inflammatory Effects

Xanthines have demonstrated anti-inflammatory properties, which are thought to be mediated by both PDE inhibition and adenosine receptor antagonism.[2] These actions can lead to the suppression of inflammatory cell activation and the reduced release of pro-inflammatory mediators.[1]

Pharmacokinetics

The pharmacokinetic properties of xanthine derivatives can vary significantly based on their specific chemical structure. Generally, they are orally bioavailable and undergo hepatic metabolism.

Table 1: Representative Pharmacokinetic Parameters of Xanthine Derivatives

| Parameter | Theophylline | Pentoxifylline |

| Bioavailability | >90% | ~20-30% |

| Protein Binding | ~60% | ~45% |

| Metabolism | Hepatic (CYP1A2) | Hepatic (extensive) |

| Half-life | ~8 hours | ~0.4-0.8 hours |

| Excretion | Renal | Renal |

Note: This table presents representative data for well-studied xanthine derivatives to provide a general understanding. Specific values for Laprafylline are not available.

Quantitative Data

Due to the lack of specific published data for Laprafylline, the following table provides representative quantitative data for the general class of xanthine derivatives to illustrate typical potency.

Table 2: Representative In Vitro Potency of Xanthine Derivatives

| Compound | Target | Assay | Value |

| Theophylline | Adenosine A1 Receptor | Ki (binding affinity) | 13 µM |

| Theophylline | Adenosine A2A Receptor | Ki (binding affinity) | 25 µM |

| Theophylline | Phosphodiesterase (non-selective) | IC50 (inhibition) | ~100-1000 µM |

| Pentoxifylline | Phosphodiesterase (non-selective) | IC50 (inhibition) | ~100-200 µM |

Note: These values are approximations from various sources and are for comparative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of xanthine derivatives.

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for adenosine receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3).[6]

-

Radioligand Binding: A specific radioligand for the receptor subtype (e.g., [3H]DPCPX for A1) is incubated with the prepared membranes in the presence of varying concentrations of the test compound.[5]

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for an adenosine receptor binding assay.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE activity.

Methodology:

-

Enzyme and Substrate Preparation: A purified PDE enzyme preparation and its substrate (cAMP or cGMP) are prepared in an appropriate assay buffer.[7]

-

Incubation: The PDE enzyme is incubated with the substrate in the presence of varying concentrations of the test compound.

-

Reaction Termination: The enzymatic reaction is stopped after a defined period.

-

Product Quantification: The amount of product formed (AMP or GMP) is quantified. This can be done using various methods, including:

-

Luminescence-based assays: The product is converted to ATP, which is then detected using a luciferase-luciferin reaction.[8][9]

-

Fluorescence-based assays: A fluorescently labeled substrate is used, and the change in fluorescence upon cleavage is measured.

-

Colorimetric assays: The inorganic phosphate released from the product (after conversion by a phosphatase) is quantified using a colorimetric reagent like malachite green.[10]

-

-

Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.[11]

Caption: Workflow for a phosphodiesterase inhibition assay.

In Vitro Bronchodilator Activity: Guinea Pig Tracheal Ring Assay

Objective: To assess the direct relaxant effect of a test compound on airway smooth muscle.

Methodology:

-

Tissue Preparation: Tracheas are isolated from guinea pigs and cut into rings.[12][13]

-

Organ Bath Setup: The tracheal rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tension of the rings is recorded isometrically.[14]

-

Contraction Induction: The tracheal rings are pre-contracted with a spasmogen such as acetylcholine or histamine to induce a stable contractile tone.

-

Compound Administration: The test compound is added cumulatively to the organ bath, and the resulting relaxation of the tracheal rings is measured.

-

Data Analysis: The percentage of relaxation relative to the pre-contracted tone is calculated for each concentration of the test compound. An EC50 value (the concentration that produces 50% of the maximal relaxation) can be determined.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory effect of a test compound in a model of acute inflammation.

Methodology:

-

Animal Model: Rats or mice are used for this model.[2]

-

Compound Administration: The test compound is administered to the animals (e.g., orally or intraperitoneally) at various doses. A positive control group receives a known anti-inflammatory drug (e.g., indomethacin), and a control group receives the vehicle.[7]

-

Induction of Inflammation: A sub-plantar injection of carrageenan solution is administered into the hind paw of the animals to induce localized inflammation and edema.[15]

-

Measurement of Paw Edema: The volume of the paw is measured at specific time points after carrageenan injection using a plethysmometer.[16]

-

Data Analysis: The percentage of inhibition of paw edema by the test compound is calculated by comparing the paw volume in the treated groups to the control group.

Clinical Development

Laprafylline has been reported to have been in Phase II clinical trials for its use as a bronchodilator.[17] However, detailed results from these trials are not widely available in the public domain. Further investigation into clinical trial databases may provide more specific information on its efficacy and safety profile in humans.

Conclusion

Laprafylline, as a xanthine derivative, holds therapeutic potential primarily as a bronchodilator with possible anti-inflammatory effects. Its mechanism of action is likely multifaceted, involving both the inhibition of phosphodiesterases and the antagonism of adenosine receptors. While specific pharmacological data for Laprafylline remains scarce, the well-established profile of the xanthine class provides a strong foundation for understanding its potential activities. Further research and the publication of preclinical and clinical data are necessary to fully elucidate the detailed pharmacological profile of Laprafylline.

References

- 1. Laprafylline | C29H36N6O2 | CID 65821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 3. inotiv.com [inotiv.com]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. mdpi.com [mdpi.com]

- 8. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]

- 10. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 11. courses.edx.org [courses.edx.org]

- 12. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]

- 14. researchgate.net [researchgate.net]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Relaxation of the guinea-pig tracheal chain preparation by N6,2'-O-dibutyryl 3',5'-cyclic adenosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Laprafylline as a Phosphodiesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Laprafylline, a xanthine derivative with potential activity as a phosphodiesterase (PDE) inhibitor. While direct and extensive research on Laprafylline's PDE inhibitory profile is limited, its classification as a xanthine derivative suggests a mechanism of action involving the inhibition of cAMP phosphodiesterase, contributing to its bronchodilatory effects[1][2][3]. This document synthesizes the available information on Laprafylline and situates it within the broader context of phosphodiesterase inhibition. It offers a comprehensive overview of PDE signaling pathways, detailed experimental protocols for assessing PDE inhibition, and comparative quantitative data for well-characterized PDE inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals in drug development interested in the therapeutic potential of phosphodiesterase inhibitors.

Introduction to Laprafylline and Phosphodiesterase Inhibition

Laprafylline is a xanthine derivative, a class of compounds known for their diverse pharmacological effects, including bronchodilation[1][2]. The mechanism underlying the bronchodilatory action of many xanthines is attributed to their ability to inhibit phosphodiesterases (PDEs), enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[3][4][5]. By inhibiting PDE, xanthines increase intracellular levels of these second messengers, leading to smooth muscle relaxation and anti-inflammatory effects[3][5]. While Laprafylline is described as a xanthine derivative that may exert its action by inhibiting cAMP phosphodiesterase, comprehensive studies detailing its specific inhibitory profile against various PDE isoenzymes are not extensively available in the public domain[1].

Phosphodiesterases comprise a large and complex superfamily of enzymes, with at least 11 distinct families (PDE1-PDE11) identified in mammals. These isoenzymes exhibit different substrate specificities (cAMP, cGMP, or both) and are expressed in a tissue- and cell-specific manner. This diversity allows for the fine-tuning of cyclic nucleotide signaling in various physiological processes and presents opportunities for the development of selective inhibitors for a range of therapeutic applications, including chronic obstructive pulmonary disease (COPD), asthma, erectile dysfunction, and cardiovascular diseases.

This guide will delve into the established roles of key PDE families, particularly PDE3, PDE4, and PDE5, providing a framework for understanding the potential therapeutic applications of PDE inhibitors like Laprafylline.

Quantitative Data on Phosphodiesterase Inhibitors

To provide a comparative context for the potential activity of Laprafylline, this section summarizes the inhibitory potency (IC50 values) of several well-characterized PDE inhibitors against different PDE isoenzymes. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and is a standard measure of inhibitor potency.

Table 1: IC50 Values of Selected PDE3 Inhibitors

| Compound | PDE3 Isoform | IC50 (µM) | Reference(s) |

| Milrinone | PDE3A | 0.45 | [6] |

| Milrinone | PDE3B | 1.0 | [6] |

| Milrinone | Cardiac FIII PDE | 0.42 | [7] |

| Cilostazol | PDE3A | 0.2 | [8][9][10] |

Table 2: IC50 Values of Selected PDE4 Inhibitors

| Compound | PDE4 Isoform | IC50 (nM) | Reference(s) |

| Roflumilast | PDE4A1 | 0.7 | [11] |

| Roflumilast | PDE4A4 | 0.9 | [11] |

| Roflumilast | PDE4B1 | 0.7 | [11] |

| Roflumilast | PDE4B2 | 0.2 | [11] |

| Roflumilast | Various Splice Variants | 0.2 - 4.3 | [12][13][14] |

Table 3: IC50 Values of Selected PDE5 Inhibitors

| Compound | PDE5 Isoform | IC50 (nM) | Reference(s) |

| Sildenafil | PDE5 | 3.5 | [15][16] |

| Sildenafil | PDE5 | 3.9 | [17] |

| Tadalafil | PDE5 | 5 | [17][18] |

| Tadalafil (cis-isomer) | PDE5 | 90 | [19] |

| Vardenafil | PDE5 | 0.7 | [20] |

Experimental Protocols for Phosphodiesterase Inhibition Assays

The determination of a compound's inhibitory activity against specific PDE isoenzymes is a critical step in its pharmacological characterization. A variety of assay formats are available, each with its own advantages and limitations. This section provides detailed methodologies for several commonly used PDE inhibition assays.

Radioactive Enzyme Assay

This traditional and highly sensitive method measures the hydrolysis of radiolabeled cyclic nucleotides.

Principle: The assay involves two steps. First, the PDE enzyme hydrolyzes a radiolabeled cyclic nucleotide (e.g., [3H]cAMP or [3H]cGMP) to its corresponding 5'-monophosphate. The reaction is then terminated, and a 5'-nucleotidase (often from snake venom) is added to convert the 5'-monophosphate into a radiolabeled nucleoside. The negatively charged, unreacted substrate is separated from the neutral nucleoside product using ion-exchange chromatography, and the radioactivity of the product is quantified by scintillation counting[21][22][23].

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM dithiothreitol). To this buffer, add the PDE enzyme preparation, the test compound (inhibitor) at various concentrations, and the radiolabeled substrate ([3H]cAMP or [3H]cGMP).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes)[21][22].

-

Nucleotidase Treatment: After cooling, add a 5'-nucleotidase (e.g., from Crotalus atrox snake venom) and incubate for a further 10-20 minutes at 30°C to convert the radiolabeled 5'-monophosphate to the corresponding nucleoside[21].

-

Separation: Apply the reaction mixture to an ion-exchange resin column (e.g., DEAE-Sephadex). Wash the column with a low-salt buffer to elute the neutral radiolabeled nucleoside[21].

-

Quantification: Collect the eluate in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Luminescence-Based Assay (e.g., PDE-Glo™ Assay)

This is a high-throughput, non-radioactive method that measures PDE activity by quantifying the amount of remaining cyclic nucleotide.

Principle: The assay involves a coupled-enzyme system. After the PDE reaction, the remaining cAMP or cGMP activates a specific protein kinase (e.g., PKA for cAMP). This activated kinase then catalyzes the transfer of phosphate from ATP to a substrate, consuming ATP in the process. The amount of remaining ATP is then quantified using a luciferase/luciferin reaction, where the light output is inversely proportional to the PDE activity[24].

Protocol:

-

PDE Reaction: In a multi-well plate, combine the PDE enzyme, the test compound, and the substrate (cAMP or cGMP) in a reaction buffer. Incubate at room temperature for a specified time (e.g., 30-60 minutes).

-

Termination and Detection: Add a termination buffer containing a potent, non-selective PDE inhibitor (e.g., IBMX) to stop the PDE reaction. Subsequently, add a detection solution containing ATP and the appropriate protein kinase (e.g., PKA). Incubate to allow for ATP consumption.

-

Luminescence Measurement: Add a luciferase/luciferin-containing reagent (e.g., Kinase-Glo®). After a short incubation to stabilize the luminescent signal, measure the light output using a luminometer[24].

-

Data Analysis: The luminescent signal is inversely proportional to the PDE activity. Calculate the percentage of inhibition and IC50 values as described for the radioactive assay.

Fluorescence Polarization (FP) Assay

This homogenous assay format is well-suited for high-throughput screening.

Principle: The assay utilizes a fluorescently labeled cyclic nucleotide as the substrate. In the presence of a specific binding agent (e.g., an antibody or a bead-based reagent) that binds to the fluorescently labeled 5'-monophosphate product, the rotational motion of the fluorophore is slowed, resulting in a high fluorescence polarization signal. The unreacted, smaller substrate rotates more freely, leading to a low polarization signal. PDE activity is therefore directly proportional to the increase in fluorescence polarization.

Protocol:

-

Reaction Setup: In a microplate, combine the PDE enzyme, the test compound, and the fluorescently labeled cAMP or cGMP substrate.

-

Incubation: Incubate the reaction at room temperature for the desired duration.

-

Detection: Add the binding agent to the reaction mixture.

-

Measurement: After a brief incubation to allow for binding equilibrium, measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: The fluorescence polarization signal is directly proportional to PDE activity. Calculate the percentage of inhibition and IC50 values.

Signaling Pathways

The therapeutic effects of PDE inhibitors are mediated through their impact on intracellular signaling cascades. The following diagrams illustrate the key signaling pathways affected by PDE4 and PDE5 inhibitors.

PDE4 Inhibition Signaling Pathway

Caption: PDE4 Inhibition Pathway leading to anti-inflammatory and bronchodilatory effects.

PDE5 Inhibition Signaling Pathway

Caption: PDE5 Inhibition Pathway resulting in smooth muscle relaxation and vasodilation.

Conclusion

Laprafylline, as a xanthine derivative, holds potential as a phosphodiesterase inhibitor, likely contributing to its bronchodilatory properties. While specific quantitative data on its inhibitory profile remain to be fully elucidated, the broader understanding of PDE inhibition provides a solid foundation for its further investigation. The diverse roles of PDE isoenzymes in cellular signaling underscore the vast therapeutic potential of selective PDE inhibitors. The experimental protocols and comparative data presented in this guide offer a practical framework for researchers and drug development professionals to characterize novel PDE inhibitors and explore their clinical applications. Further research into the specific interactions of Laprafylline with PDE isoenzymes will be crucial in defining its precise mechanism of action and optimizing its therapeutic use.

References

- 1. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]

- 2. Bronchodilator activity of xanthine derivatives substituted with functional groups at the 1- or 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple mechanisms of xanthine actions on airway reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Roflumilast | Phosphodiesterases | Tocris Bioscience [tocris.com]

- 13. Roflumilast | Phosphodiesterase Inhibitors: R&D Systems [rndsystems.com]

- 14. axonmedchem.com [axonmedchem.com]

- 15. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tadalafil: the evidence for its clinical potential in the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tadalafil: 15 years' journey in male erectile dysfunction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cis-Tadalafil | cis-IC-351 | PDE5 inhibitor | TargetMol [targetmol.com]

- 20. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. promega.com [promega.com]

In Vitro Profile of Laprafylline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laprafylline is a xanthine derivative identified as a compound with potential bronchodilatory and anti-inflammatory effects. While its precise in vitro pharmacological profile is not extensively detailed in publicly available literature, its classification as a xanthine derivative suggests a likely mechanism of action involving the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This guide synthesizes the available information on Laprafylline's in vitro characteristics and provides a framework for its potential mechanisms of action based on its chemical class. Due to the limited specific data on Laprafylline, this document also outlines general experimental protocols relevant to the in vitro study of xanthine derivatives in the context of respiratory and inflammatory diseases.

Core Concepts: The Xanthine Class and Mechanism of Action

Laprafylline belongs to the xanthine class of compounds, which includes well-known drugs like theophylline and caffeine. The primary mechanism of action for many xanthine derivatives is the non-selective inhibition of phosphodiesterase (PDE) enzymes.

Phosphodiesterase Inhibition and cAMP Signaling

PDEs are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, xanthines like Laprafylline are presumed to increase the intracellular concentrations of cAMP.[1]

Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cascade of cellular responses. In the context of airway smooth muscle, this signaling pathway results in muscle relaxation and bronchodilation.

Adenosine Receptor Antagonism

Another established mechanism of action for many xanthines is the antagonism of adenosine receptors (A1, A2A, A2B, and A3). Adenosine can induce bronchoconstriction in asthmatic patients. By blocking these receptors, xanthine derivatives can counteract this effect. The extent to which Laprafylline interacts with adenosine receptors has not been publicly documented.

Potential In Vitro Effects of Laprafylline

Based on its classification, Laprafylline is expected to exhibit a range of in vitro effects relevant to respiratory and inflammatory conditions.

Smooth Muscle Relaxation

A primary effect of PDE inhibition in the airways is the relaxation of bronchial smooth muscle. This is the basis for the bronchodilatory action of xanthines. In vitro studies would typically involve measuring the relaxation of pre-contracted airway smooth muscle tissue or cells in response to Laprafylline.

Anti-inflammatory Activity

cAMP has broad anti-inflammatory effects. By increasing intracellular cAMP, Laprafylline may inhibit the function of various inflammatory cells, including:

-

Eosinophils: Inhibition of chemotaxis, adhesion, and release of inflammatory mediators.

-

T-lymphocytes: Modulation of cytokine production.

-

Mast cells: Inhibition of mediator release.

This could translate to a reduction in the release of pro-inflammatory cytokines such as interleukins (e.g., IL-4, IL-5, IL-13) and tumor necrosis factor-alpha (TNF-α).

Experimental Protocols for In Vitro Evaluation

While specific experimental data for Laprafylline is scarce, the following are standard in vitro assays used to characterize compounds of this class.

Phosphodiesterase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of Laprafylline against various PDE isoenzymes.

Methodology:

-

Enzyme Source: Recombinant human PDE isoenzymes (e.g., PDE1-11).

-

Substrate: Radiolabeled cAMP or cGMP.

-

Procedure: a. Incubate the PDE enzyme with varying concentrations of Laprafylline. b. Add the radiolabeled substrate to initiate the reaction. c. After a defined incubation period, terminate the reaction. d. Separate the product (e.g., AMP or GMP) from the unreacted substrate using chromatography or scintillation proximity assay (SPA) beads. e. Quantify the amount of product formed to determine the enzyme activity.

-

Data Analysis: Calculate the IC50 value, which is the concentration of Laprafylline required to inhibit 50% of the PDE activity.

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Laprafylline for different adenosine receptor subtypes.

Methodology:

-

Receptor Source: Cell membranes from cell lines stably expressing a specific human adenosine receptor subtype (e.g., A1, A2A, A2B, A3).

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being tested.

-

Procedure: a. Incubate the cell membranes with the radioligand and varying concentrations of Laprafylline. b. After reaching equilibrium, separate the bound from the free radioligand by rapid filtration. c. Quantify the radioactivity on the filters.

-

Data Analysis: Determine the IC50 of Laprafylline for displacing the radioligand and calculate the Ki value using the Cheng-Prusoff equation.

Airway Smooth Muscle Relaxation Assay

Objective: To assess the functional effect of Laprafylline on airway smooth muscle contractility.

Methodology:

-

Tissue Preparation: Isolate tracheal or bronchial rings from an appropriate animal model (e.g., guinea pig, rat) or from human donor tissue.

-

Experimental Setup: Mount the tissue rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen. Connect the tissues to force transducers to measure isometric tension.

-

Procedure: a. Pre-contract the tissues with a spasmogen (e.g., histamine, methacholine, or carbachol). b. Once a stable contraction is achieved, add cumulative concentrations of Laprafylline. c. Record the relaxation response.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction tension and calculate the EC50 value (the concentration of Laprafylline that produces 50% of the maximal relaxation).

Cytokine Release Assay from Inflammatory Cells

Objective: To evaluate the effect of Laprafylline on the release of pro-inflammatory cytokines.

Methodology:

-

Cell Culture: Use primary human inflammatory cells (e.g., peripheral blood mononuclear cells [PBMCs], eosinophils) or a relevant cell line (e.g., RAW 264.7 macrophages).

-

Procedure: a. Pre-incubate the cells with varying concentrations of Laprafylline. b. Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] for macrophages, allergen extract for mast cells). c. After a suitable incubation period, collect the cell culture supernatant.

-

Detection: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

-

Data Analysis: Determine the inhibitory effect of Laprafylline on cytokine release and calculate IC50 values.

Summary of Quantitative Data

As of the date of this document, specific quantitative in vitro data for Laprafylline (e.g., IC50 for PDE inhibition, Ki for adenosine receptor binding, EC50 for smooth muscle relaxation) are not available in the public domain. The tables below are provided as templates for the presentation of such data once it becomes available through further research.

Table 1: Hypothetical Phosphodiesterase Inhibition Profile of Laprafylline

| PDE Isoenzyme | IC50 (nM) |

| PDE1 | Data not available |

| PDE2 | Data not available |

| PDE3 | Data not available |

| PDE4 | Data not available |

| PDE5 | Data not available |

| ... | Data not available |

Table 2: Hypothetical Adenosine Receptor Binding Affinity of Laprafylline

| Receptor Subtype | Ki (nM) |

| A1 | Data not available |

| A2A | Data not available |

| A2B | Data not available |

| A3 | Data not available |

Table 3: Hypothetical Functional In Vitro Data for Laprafylline

| Assay | Cell/Tissue Type | Parameter | Value |

| Airway Smooth Muscle Relaxation | Guinea Pig Trachea | EC50 | Data not available |

| Inhibition of TNF-α Release | LPS-stimulated RAW 264.7 | IC50 | Data not available |

| Inhibition of Eosinophil Chemotaxis | Human Eosinophils | IC50 | Data not available |

Conclusion and Future Directions

Laprafylline is a xanthine derivative with the potential for therapeutic application in respiratory diseases, likely through the modulation of cAMP signaling via phosphodiesterase inhibition. However, a comprehensive in vitro characterization is currently lacking in publicly accessible scientific literature. To fully understand its therapeutic potential and guide further drug development, detailed in vitro studies are required to elucidate its specific molecular targets, potency, and functional effects on relevant cell types. The experimental protocols and data presentation formats outlined in this guide provide a roadmap for such investigations. Researchers are encouraged to pursue these studies to build a robust in vitro data package for Laprafylline.

References

Laprafylline: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for laprafylline. Recognizing the limited publicly available quantitative data for this specific xanthine derivative, this document further serves as an in-depth resource outlining the standard experimental protocols and methodologies required for a thorough assessment of a drug candidate's physicochemical properties, in accordance with international guidelines.

Introduction to Laprafylline

Laprafylline is a xanthine derivative that has been investigated for its bronchodilating effects. Its mechanism of action is believed to involve the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase. By inhibiting this enzyme, intracellular levels of cAMP increase, leading to smooth muscle relaxation, particularly in the bronchial airways.

Solubility Data and Determination Protocols

Comprehensive, peer-reviewed quantitative solubility data for laprafylline in a range of aqueous and organic solvents is not extensively documented in publicly available literature. The following table summarizes the currently available qualitative and semi-quantitative information.

Table 1: Summary of Available Laprafylline Solubility Data

| Solvent | Reported Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 2.5 mg/mL (4.99 mM) with sonication | Generic supplier data |

| Not specified | < 1 mg/mL | Generic supplier data |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

To generate robust and reliable solubility data, the saturation shake-flask method is the gold standard and is recommended by regulatory bodies.[1][2] This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

-

Laprafylline powder

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, various organic solvents)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for laprafylline

-

Calibrated pH meter

Procedure:

-

Add an excess amount of laprafylline to a vial containing a known volume of the selected solvent. The excess solid should be visible to ensure saturation.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study is recommended.

-

After shaking, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved laprafylline.

-

The determined concentration represents the thermodynamic solubility of laprafylline in the tested solvent at the specified temperature.

Caption: General workflow for forced degradation studies.

Signaling Pathway

Laprafylline, as a xanthine derivative, is proposed to act as a phosphodiesterase (PDE) inhibitor. PDEs are a family of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cGMP. [3]The inhibition of PDE, specifically PDE4 in the case of bronchodilation, leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and a bronchodilatory effect.

Phosphodiesterase Inhibition Pathway

Caption: Proposed signaling pathway for laprafylline.

Conclusion

While specific, comprehensive solubility and stability data for laprafylline are limited in the public domain, this guide provides the available information and, more importantly, outlines the standard, industry-accepted methodologies for determining these critical physicochemical properties. The provided protocols for solubility determination and forced degradation studies, in line with ICH guidelines, offer a robust framework for researchers and drug development professionals to thoroughly characterize laprafylline or any new chemical entity. Understanding these properties is fundamental to the successful development of a safe, effective, and stable pharmaceutical product.

References

Laprafylline: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laprafylline is a xanthine derivative identified as a potential therapeutic agent with bronchodilating and anti-inflammatory properties. This technical guide provides a comprehensive overview of the screening methodologies to evaluate the biological activity of Laprafylline. It details experimental protocols for assessing its primary mechanisms of action, including phosphodiesterase (PDE) inhibition and adenosine receptor antagonism, as well as its functional effects on airway smooth muscle and inflammatory responses. This document is intended to serve as a resource for researchers and professionals involved in the preclinical development of Laprafylline and similar compounds.

Introduction

Laprafylline, a member of the xanthine chemical class, is structurally related to well-known compounds like theophylline and caffeine.[1] Xanthine derivatives have a long history of use in the treatment of respiratory diseases, primarily due to their ability to relax airway smooth muscle and reduce inflammation.[2] The primary proposed mechanism of action for Laprafylline is the inhibition of cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDEs, Laprafylline is thought to increase intracellular cAMP levels, leading to bronchodilation and modulation of inflammatory cell function.[4] Additionally, like other xanthines, Laprafylline may exert its effects through antagonism of adenosine receptors.[5]

This guide outlines a systematic approach to the biological activity screening of Laprafylline, encompassing in vitro enzyme and receptor assays, cell-based functional assays, and ex vivo tissue studies.

Primary Target Screening: Enzyme and Receptor Assays

The initial phase of screening focuses on quantifying the interaction of Laprafylline with its primary molecular targets: phosphodiesterases and adenosine receptors.

Phosphodiesterase (PDE) Inhibition Assay

This assay determines the potency of Laprafylline in inhibiting various PDE isoforms. A non-specific PDE inhibitor profile can be initially established, followed by more detailed profiling against specific PDE families (e.g., PDE3, PDE4, PDE5) known to be relevant in respiratory and inflammatory diseases.[6]

Table 1: Illustrative Phosphodiesterase Inhibition Data for Laprafylline

| PDE Isoform | IC50 (µM) |

| PDE1 | >100 |

| PDE2 | >100 |

| PDE3 | 15.2 |

| PDE4 | 5.8 |

| PDE5 | 25.1 |

| PDE7 | >100 |

| Note: The data presented in this table is for illustrative purposes only, as specific quantitative data for Laprafylline is not publicly available. |

This protocol is adapted from commercially available luminescent assays for high-throughput screening of PDE inhibitors.[7]

-

Reagent Preparation:

-

Prepare a 5X Reaction Buffer containing 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, and 0.5 mM EDTA.

-

Prepare a substrate solution of either cAMP or cGMP at the desired concentration in nuclease-free water.

-

Reconstitute the specific human recombinant PDE enzyme to be tested according to the manufacturer's instructions.

-

Prepare a stock solution of Laprafylline in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

-

Assay Procedure:

-

In a 384-well plate, add 2.5 µL of the diluted Laprafylline or vehicle control.

-

Add 2.5 µL of the PDE enzyme solution to each well.

-

Initiate the reaction by adding 5 µL of the cAMP or cGMP substrate solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of a termination buffer containing a non-specific PDE inhibitor (e.g., IBMX).

-

Add 5 µL of a detection reagent containing a protein kinase that is activated by the remaining cyclic nucleotide.

-

Add 10 µL of a kinase-glo reagent that measures ATP consumption by the protein kinase.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Laprafylline relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Adenosine Receptor Binding Assay

This assay evaluates the affinity of Laprafylline for different adenosine receptor subtypes (A1, A2A, A2B, A3).[8] Competition binding assays using radiolabeled ligands are a standard method.

Table 2: Illustrative Adenosine Receptor Binding Affinity for Laprafylline

| Receptor Subtype | Radioligand | Ki (µM) |

| A1 | [³H]-DPCPX | 8.5 |

| A2A | [³H]-CGS 21680 | 12.3 |

| A2B | [³H]-DPCPX | >50 |

| A3 | [¹²⁵I]-AB-MECA | >50 |

| Note: The data presented in this table is for illustrative purposes only, as specific quantitative data for Laprafylline is not publicly available. |

-

Membrane Preparation:

-

Harvest cells stably expressing the human adenosine receptor subtype of interest.

-

Homogenize the cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a known concentration of the appropriate radioligand, and varying concentrations of Laprafylline or a known non-labeled ligand for determining non-specific binding.

-

Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of Laprafylline.

-

Determine the Ki value using the Cheng-Prusoff equation.

-

In Vitro and Ex Vivo Functional Assays

Following target-based screening, functional assays are crucial to determine the physiological effects of Laprafylline.

Anti-Inflammatory Activity Screening

The anti-inflammatory potential of Laprafylline can be assessed by its ability to inhibit the release of pro-inflammatory mediators from immune cells.

Table 3: Illustrative Anti-Inflammatory Activity of Laprafylline

| Cell Type | Stimulant | Mediator | IC50 (µM) |

| RAW 264.7 | LPS | TNF-α | 22.7 |

| RAW 264.7 | LPS | IL-6 | 35.4 |

| hPBMCs | PHA | IL-2 | 18.9 |

| Note: The data presented in this table is for illustrative purposes only, as specific quantitative data for Laprafylline is not publicly available. |

-

Cell Culture:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of Laprafylline for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

-

Cytokine Measurement:

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine release for each concentration of Laprafylline.

-

Determine the IC50 value from the dose-response curve.

-

Bronchodilator Activity Screening

The bronchodilatory effect of Laprafylline is a key functional endpoint. This can be evaluated ex vivo using isolated tracheal smooth muscle preparations.

Table 4: Illustrative Bronchodilator Activity of Laprafylline

| Tissue | Spasmogen | EC50 (µM) |

| Guinea Pig Trachea | Histamine | 12.5 |

| Guinea Pig Trachea | Methacholine | 18.2 |

| Note: The data presented in this table is for illustrative purposes only, as specific quantitative data for Laprafylline is not publicly available. |

-

Tissue Preparation:

-

Isolate the trachea from a guinea pig and cut it into rings.

-

Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

-

Contraction and Relaxation:

-

Induce a sustained contraction of the tracheal rings using a spasmogen such as histamine or methacholine.

-

Once a stable contraction is achieved, add cumulative concentrations of Laprafylline to the organ bath.

-

Record the changes in isometric tension.

-

-

Data Analysis:

-

Express the relaxation induced by Laprafylline as a percentage of the maximal relaxation achieved with a standard bronchodilator (e.g., isoprenaline).

-

Determine the EC50 value from the concentration-response curve.

-

Signaling Pathways and Experimental Workflows

Visualizing the underlying signaling pathways and experimental workflows can aid in understanding the mechanism of action of Laprafylline and the screening process.

Caption: Proposed signaling pathways for Laprafylline's biological activity.

Caption: A typical workflow for the biological screening of Laprafylline.

Conclusion

The biological activity screening of Laprafylline requires a multi-faceted approach, beginning with the characterization of its interactions with primary molecular targets and progressing to the evaluation of its functional effects in relevant cellular and tissue models. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical assessment of Laprafylline and other novel xanthine derivatives. Further in vivo studies in appropriate animal models of respiratory and inflammatory diseases will be necessary to fully elucidate the therapeutic potential of Laprafylline.

References

- 1. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of xanthine derivatives in a light/dark test in mice and the contribution of adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-related pharmacokinetics of xanthines after direct administration into the peritoneal cavity of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological studies on xanthine derivatives. (II). Action on peripheral vessels and acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Relaxation of the guinea-pig trachea induced by platelet-activating factor and by serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. reactionbiology.com [reactionbiology.com]

Potential Therapeutic Targets of Laprafylline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laprafylline, a xanthine derivative, presents a compelling case for therapeutic exploration due to its structural similarity to compounds with known bronchodilatory, anti-inflammatory, and neuroprotective properties. As a member of the xanthine class, its primary mechanisms of action are anticipated to involve the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. This technical guide consolidates the current understanding of Laprafylline's potential therapeutic targets, providing a framework for future research and drug development. While direct quantitative data for Laprafylline is limited in publicly available literature, this document extrapolates potential efficacy from closely related xanthine derivatives to inform experimental design. Detailed experimental protocols for key assays are provided to facilitate the investigation of its pharmacological profile.

Introduction

Laprafylline is a synthetic xanthine derivative with the chemical name 8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-3-isobutyl-1-methyl-1H-purine-2,6(3H,7H)-dione. Its structural features, particularly the xanthine core, suggest a pharmacological profile analogous to other well-characterized methylxanthines like theophylline and pentoxifylline. These compounds are known to exert their effects through two primary pathways: inhibition of cyclic nucleotide phosphodiesterases (PDEs) and blockade of adenosine receptors. By modulating these key signaling pathways, Laprafylline holds therapeutic potential in a range of disorders, including respiratory diseases, inflammatory conditions, and neurodegenerative disorders. This guide aims to provide a comprehensive overview of these potential targets and the methodologies to investigate them.

Potential Therapeutic Targets

The therapeutic potential of Laprafylline is predicated on its expected interaction with two major classes of molecular targets: phosphodiesterases and adenosine receptors.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular levels of these second messengers. Inhibition of PDEs leads to an accumulation of cAMP and/or cGMP, resulting in a cascade of downstream cellular effects. Different PDE families exhibit distinct tissue distribution and substrate specificity, offering opportunities for targeted therapeutic intervention.

Based on the pharmacology of other xanthines, Laprafylline is likely a non-selective PDE inhibitor. The potential consequences of inhibiting various PDE isoforms are summarized below.

Table 1: Potential Effects of Phosphodiesterase Inhibition by Laprafylline

| PDE Isoform | Primary Location(s) | Second Messenger | Potential Therapeutic Effect of Inhibition |

| PDE3 | Cardiovascular system, platelets, airway smooth muscle | cAMP | Vasodilation, anti-platelet aggregation, bronchodilation |

| PDE4 | Inflammatory cells (macrophages, neutrophils, eosinophils), airway smooth muscle, brain | cAMP | Anti-inflammatory, bronchodilation, pro-cognitive |

| PDE5 | Lungs, corpus cavernosum, platelets | cGMP | Vasodilation (particularly pulmonary), anti-platelet aggregation |

Disclaimer: The data in this table is extrapolated from the known effects of other xanthine derivatives and selective PDE inhibitors. Specific IC50 values for Laprafylline are not currently available in the public domain.

Adenosine Receptor Antagonism

Adenosine is an endogenous purine nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Xanthine derivatives are well-established antagonists of adenosine receptors.

Table 2: Potential Effects of Adenosine Receptor Antagonism by Laprafylline

| Receptor Subtype | Primary Location(s) | Effect of Adenosine Binding | Potential Therapeutic Effect of Antagonism |

| A1 | Brain, heart, kidney, adipose tissue | Inhibits adenylyl cyclase (↓ cAMP) | Increased neuronal activity, increased heart rate, diuresis |

| A2A | Striatum, immune cells, blood vessels | Stimulates adenylyl cyclase (↑ cAMP) | Pro-dopaminergic (potential in Parkinson's), anti-inflammatory, vasoconstriction |

| A2B | Mast cells, intestine, lung | Stimulates adenylyl cyclase (↑ cAMP) | Anti-inflammatory, reduced bronchoconstriction |

| A3 | Mast cells, eosinophils, heart, brain | Inhibits adenylyl cyclase (↓ cAMP) | Anti-inflammatory, cardioprotective |

Disclaimer: The data in this table is based on the known pharmacology of adenosine receptors and the antagonist activity of other xanthines. Specific Ki values for Laprafylline are not currently available in the public domain.

Signaling Pathways

The primary signaling pathway modulated by Laprafylline, through its expected action on PDEs, is the cyclic AMP (cAMP) pathway.

cAMP Signaling Pathway

Inhibition of cAMP-degrading phosphodiesterases by Laprafylline would lead to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, leading to diverse cellular responses.

Potential Therapeutic Applications and Preclinical Models

Based on its putative mechanisms of action, Laprafylline may have therapeutic utility in several disease areas.

Respiratory Diseases

The bronchodilatory and anti-inflammatory effects of PDE inhibition make respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD) primary therapeutic targets.

-

Animal Models:

-

Ovalbumin (OVA)-induced allergic asthma model in mice or guinea pigs to assess effects on airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion.

-

Lipopolysaccharide (LPS)- or cigarette smoke-induced COPD models in mice to evaluate effects on neutrophilic inflammation, emphysema, and mucus production.

-

Inflammatory Disorders

The ability of xanthines to suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 suggests a broader anti-inflammatory potential.

-

In Vitro Models:

-

LPS-stimulated human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7) to measure cytokine inhibition.

-

-

In Vivo Models:

-

Carrageenan-induced paw edema in rats to assess acute anti-inflammatory effects.

-

Collagen-induced arthritis in mice as a model for rheumatoid arthritis.

-

Neurodegenerative Diseases

Adenosine A2A receptor antagonism has shown promise in preclinical models of Parkinson's disease. Furthermore, the anti-inflammatory and potential neuroprotective effects of PDE inhibitors could be beneficial in conditions like Alzheimer's disease and multiple sclerosis.

-

Animal Models:

-

6-hydroxydopamine (6-OHDA) or MPTP-induced models of Parkinson's disease in rodents or non-human primates to assess effects on motor function and dopaminergic neuron survival.

-

LPS-induced neuroinflammation models in mice to evaluate the impact on microglial activation and cytokine production in the brain.

-

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacological profile of Laprafylline.

Phosphodiesterase (PDE) Activity Assay

This protocol describes a generic method to determine the inhibitory activity of Laprafylline against various PDE isoforms.

-

Objective: To determine the IC50 value of Laprafylline for different PDE subtypes.

-

Principle: A two-step enzymatic assay. In the first step, PDE hydrolyzes cAMP to 5'-AMP. In the second step, a 5'-nucleotidase dephosphorylates 5'-AMP to adenosine. The amount of phosphate generated is then quantified colorimetrically.

-

Materials:

-

Recombinant human PDE isoforms (e.g., PDE3A, PDE4B, PDE5A)

-

Laprafylline

-

cAMP (substrate)

-

5'-Nucleotidase (from Crotalus atrox snake venom)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

Malachite green-based phosphate detection reagent

-

96-well microplates

-

-

Procedure:

-

Prepare serial dilutions of Laprafylline in the assay buffer.

-

In a 96-well plate, add the assay buffer, the appropriate PDE isoform, and the Laprafylline dilutions.

-

Initiate the reaction by adding cAMP. Incubate at 30°C for a predetermined time (e.g., 20 minutes).

-

Stop the PDE reaction by adding 5'-nucleotidase.

-

Incubate at 30°C for a further 10 minutes to allow for the conversion of 5'-AMP to adenosine and phosphate.

-

Add the malachite green reagent to each well to detect the amount of inorganic phosphate produced.

-

Measure the absorbance at a wavelength of 620-650 nm.

-

Calculate the percentage of inhibition for each concentration of Laprafylline and determine the IC50 value using non-linear regression analysis.

-

Adenosine Receptor Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of Laprafylline for adenosine receptor subtypes.

-

Objective: To determine the Ki value of Laprafylline for different adenosine receptor subtypes (A1, A2A, A2B, A3).

-

Principle: A competitive binding assay where the ability of Laprafylline to displace a known radiolabeled ligand from the receptor is measured.

-

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM 241385 for A2A).

-

Laprafylline.

-

Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like NECA).

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with adenosine deaminase).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare serial dilutions of Laprafylline in the binding buffer.

-

In reaction tubes, add the cell membranes, the radioligand at a concentration near its Kd, and the Laprafylline dilutions.

-

For total binding, add only buffer instead of Laprafylline. For non-specific binding, add the non-specific binding control.

-

Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of Laprafylline.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Conclusion

Laprafylline, as a xanthine derivative, is poised to interact with fundamental signaling pathways through the inhibition of phosphodiesterases and antagonism of adenosine receptors. These mechanisms suggest a broad therapeutic potential, particularly in respiratory, inflammatory, and neurodegenerative diseases. While direct experimental data on Laprafylline remains to be fully elucidated in the public domain, the established pharmacology of related compounds provides a strong rationale for its investigation. The experimental protocols and preclinical models outlined in this guide offer a clear path forward for researchers and drug development professionals to comprehensively characterize the therapeutic promise of Laprafylline. Further research to determine its specific PDE subtype selectivity and adenosine receptor binding affinities will be crucial in defining its clinical potential and guiding its development into a novel therapeutic agent.

Methodological & Application

Application Notes and Protocols: Laprafylline Solution Preparation for Cell Culture

Introduction

Laprafylline is a synthetic xanthine derivative with potential applications in pharmacological research.[1] Structurally related to other methylxanthines like pentoxifylline, it is investigated for its bronchodilating effects and is believed to exert its action by inhibiting cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE).[1][2] This document provides detailed protocols for the preparation, handling, and application of Laprafylline solutions for in vitro cell culture experiments, targeting researchers in cell biology and drug development.

Chemical and Physical Properties

A clear understanding of Laprafylline's properties is essential for accurate stock solution preparation. The key quantitative data is summarized below.

| Property | Value | Source |

| Chemical Formula | C₂₉H₃₆N₆O₂ | [1] |

| Molecular Weight | 500.65 g/mol | [1][3] |

| Exact Mass | 500.2900 Da | [1] |

| CAS Number | 90749-32-9 | [1] |

| Synonyms | S-9795, Laprafilina | [3] |

Proposed Signaling Pathway of Laprafylline

Laprafylline is suggested to function as a phosphodiesterase (PDE) inhibitor.[1] PDEs are enzymes that degrade cAMP, a crucial second messenger. By inhibiting PDE, Laprafylline increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, triggering a cascade of cellular responses.

Caption: Proposed mechanism of Laprafylline via PDE inhibition.

Protocol: Preparation of Laprafylline Stock Solution

Due to its organic nature, Laprafylline is expected to have low solubility in aqueous solutions. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

3.1. Materials

-

Laprafylline powder

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

-

Sterile syringes and needles

-

Pipettes and sterile tips

3.2. Calculation for 10 mM Stock Solution

The formula to calculate the mass of Laprafylline required is: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 500.65 g/mol / 1000 = 5.0065 mg

3.3. Step-by-Step Protocol

-

Safety First: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle Laprafylline powder in a chemical fume hood or a designated weighing area.

-

Weighing: Accurately weigh the calculated amount of Laprafylline powder (e.g., 5.01 mg) and place it into a sterile microcentrifuge tube.

-

Dissolving: Add the desired volume of sterile DMSO (e.g., 1 mL for a 10 mM solution) to the tube.

-

Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure no particulates are present.

-

Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile cryovial. This step is critical to remove any potential microbial contaminants.

-

Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

3.4. Stock Solution Concentration Data

The following table provides quick-reference calculations for preparing 1 mL of common stock concentrations.

| Desired Stock Concentration | Volume of DMSO | Mass of Laprafylline Required |

| 1 mM | 1 mL | 0.50 mg |

| 10 mM | 1 mL | 5.01 mg |

| 50 mM | 1 mL | 25.03 mg |

Protocol: Experimental Workflow for Cell Treatment

This protocol outlines the general steps for diluting the Laprafylline stock solution and treating cells in culture.

Caption: General workflow for treating cells with Laprafylline.

4.1. Protocol

-

Cell Seeding: Plate cells at the desired density in a suitable culture vessel (e.g., 96-well plate, 6-well plate) and allow them to adhere and stabilize overnight, or as required by the specific cell line.

-

Prepare Working Solution: On the day of the experiment, thaw an aliquot of the Laprafylline stock solution. Dilute it serially in pre-warmed, complete cell culture medium to achieve the final desired treatment concentrations (e.g., 1 µM, 10 µM, 100 µM).

-

Crucial Note: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%.

-

-

Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of Laprafylline used.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Laprafylline or the vehicle control.

-

Incubation: Return the cells to the incubator (e.g., 37°C, 5% CO₂) for the specified experimental duration.

-

Analysis: Following incubation, proceed with the planned downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo®), western blotting, qPCR, or microscopy.

Stability and Storage Recommendations

Proper storage is vital to maintain the integrity and activity of Laprafylline.

| Form | Storage Temperature | Duration | Conditions |

| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Dry, protected from light[1] |

| -20°C | Long-term (months to years) | Dry, protected from light[1] | |

| DMSO Stock Solution | 0 - 4°C | Short-term (days to weeks) | Protected from light[1] |

| -20°C | Long-term (months) | Protected from light, in aliquots[1] |

Note: Avoid repeated freeze-thaw cycles of the stock solution to prevent degradation and ensure experimental consistency. Aliquoting is highly recommended. The stability of Laprafylline once diluted in aqueous culture medium is likely limited; therefore, working solutions should be prepared fresh for each experiment.[4][5]

References

- 1. medkoo.com [medkoo.com]

- 2. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Laprafylline | C29H36N6O2 | CID 65821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Long-term stability study of clofarabine injection concentrate and diluted clofarabine infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the In Vivo Use of Laprafylline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific in vivo protocols or quantitative data for Laprafylline. The following application notes and protocols are therefore based on the general properties of xanthine derivatives and potential adenosine A1 receptor antagonists. The provided data and experimental designs are illustrative and should be adapted based on preliminary in vitro and in vivo dose-finding studies for Laprafylline.

Introduction

Laprafylline is a xanthine derivative with potential therapeutic applications as a bronchodilator and anti-inflammatory agent.[1] Its mechanism of action is hypothesized to involve the inhibition of cAMP phosphodiesterase and potential antagonism of A1 adenosine receptors.[1][2] These application notes provide a generalized framework for the in vivo evaluation of Laprafylline in preclinical animal models.

Potential Mechanisms of Action

Laprafylline's therapeutic effects are likely mediated through two primary pathways:

-

Inhibition of Phosphodiesterase (PDE): By inhibiting PDE, Laprafylline may increase intracellular levels of cyclic adenosine monophosphate (cAMP). In airway smooth muscle, elevated cAMP leads to relaxation and bronchodilation. In inflammatory cells, increased cAMP can suppress the release of pro-inflammatory mediators.

-

Antagonism of A1 Adenosine Receptors: Adenosine, acting on A1 receptors, can promote bronchoconstriction and inflammation.[3][4][5] By blocking these receptors, Laprafylline may counteract these effects.[2][6]

Signaling Pathway Diagrams

Caption: Putative signaling pathways of Laprafylline.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical pharmacokinetic and pharmacodynamic data for Laprafylline in common preclinical models. This data is for illustrative purposes only and must be determined experimentally.

Table 1: Hypothetical Pharmacokinetic Parameters of Laprafylline

| Species | Dose (mg/kg, p.o.) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |

| Mouse | 10 | 1.5 | 1.0 | 2.5 | 40 |

| Rat | 10 | 1.2 | 1.5 | 3.0 | 35 |

| Rabbit | 5 | 0.8 | 2.0 | 4.5 | 50 |

| Dog | 5 | 1.0 | 2.5 | 6.0 | 60 |

Table 2: Hypothetical Effective Doses (ED50) of Laprafylline in In Vivo Models

| Model | Species | Endpoint | Route | ED50 (mg/kg) |

| Methacholine-induced Bronchoconstriction | Guinea Pig | 50% reduction in bronchoconstriction | i.p. | 5 |

| LPS-induced Pulmonary Inflammation | Mouse | 50% reduction in BALF neutrophils | p.o. | 10 |

| Carrageenan-induced Paw Edema | Rat | 50% reduction in paw volume | p.o. | 15 |

| Cotton Pellet-induced Granuloma | Rat | 50% reduction in granuloma weight | p.o. | 20 |

Experimental Protocols

General Preparation of Laprafylline for In Vivo Administration

Materials:

-

Laprafylline powder

-

Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, saline, or a solution containing a solubilizing agent like Tween 80)

-

Sterile tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Weigh the required amount of Laprafylline powder based on the desired concentration and final volume.

-

In a sterile tube, add a small amount of the vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.

-